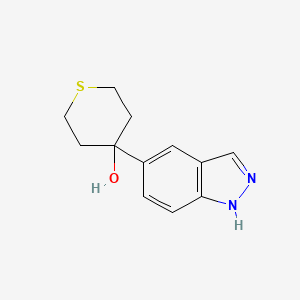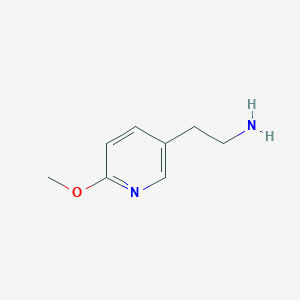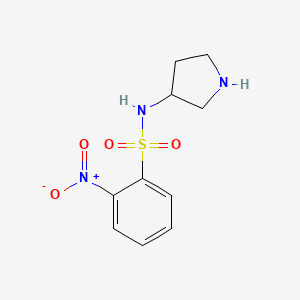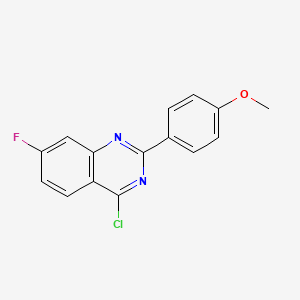
2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine
Übersicht
Beschreibung
2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine, also known as MEM-DHI, is a chemical compound with potential applications in scientific research. It belongs to the class of compounds known as indenamines, which have been studied for their potential therapeutic properties. MEM-DHI has been synthesized using several methods and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine is not fully understood. However, it has been shown to inhibit the activity of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of monoamine oxidase can lead to increased levels of these neurotransmitters in the brain, which could have therapeutic effects. Additionally, 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has been shown to bind to the sigma-1 receptor and the histamine H3 receptor, although the exact mechanism of action at these receptors is not fully understood.
Biochemical and Physiological Effects
2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has been shown to have various biochemical and physiological effects. In addition to its activity as a monoamine oxidase inhibitor, it has been shown to have activity as a sigma-1 receptor ligand and a histamine H3 receptor antagonist. These activities could have therapeutic effects in the treatment of neurological disorders, allergies, and inflammation. Additionally, 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has been shown to have antioxidant activity, which could be useful in the study of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine in lab experiments is its specificity for monoamine oxidase inhibition. This could allow for the study of the effects of increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has been shown to have high affinity for the sigma-1 receptor and the histamine H3 receptor, which could allow for the study of these receptors in various physiological processes. One limitation of using 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine.
Zukünftige Richtungen
There are several future directions for the study of 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine. One direction is the study of its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease. Another direction is the study of its potential as a ligand for the sigma-1 receptor and the histamine H3 receptor. Additionally, further studies are needed to determine the safe dosage and potential side effects of 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine. Finally, the synthesis of 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine derivatives could lead to the discovery of compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has potential applications in scientific research. It has been shown to have activity as a monoamine oxidase inhibitor, which could be useful in the study of neurological disorders such as Parkinson's disease. 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has also been studied for its potential as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception and stress response. Additionally, 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has been shown to have activity as a histamine H3 receptor antagonist, which could be useful in the study of allergies and inflammation.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-1,3-dihydroinden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-8-11(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUAWBBPVIUPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC2=CC=CC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695965 | |
| Record name | 2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine | |
CAS RN |
774222-44-5 | |
| Record name | 2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1501919.png)
![3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1501920.png)







![Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid](/img/structure/B1501947.png)



